1-Methyl-4-sulfopyridin-1-ium hydroxide
Description
1-Methyl-4-sulfopyridin-1-ium hydroxide is a sulfonated pyridinium derivative characterized by a positively charged nitrogen atom in the pyridine ring, a sulfonic acid group at the 4-position, and a hydroxide counterion. The methyl group at the 1-position sterically influences the electronic environment of the pyridinium ring, modulating reactivity and intermolecular interactions .
Properties
Molecular Formula |
C6H9NO4S |
|---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-4-sulfonic acid;hydroxide |
InChI |
InChI=1S/C6H7NO3S.H2O/c1-7-4-2-6(3-5-7)11(8,9)10;/h2-5H,1H3;1H2 |
InChI Key |
XFUVBPAABXOEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)S(=O)(=O)O.[OH-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-4-sulfopyridin-1-ium hydroxide typically involves the reaction of pyridine with methylating agents followed by sulfonation. One common method includes:
Methylation: Pyridine is treated with a methylating agent such as methyl iodide or dimethyl sulfate to form 1-methylpyridinium iodide.
Sulfonation: The methylated pyridine is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group, resulting in 1-Methyl-4-sulfopyridin-1-ium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-sulfopyridin-1-ium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-sulfopyridin-1-ium hydroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other pyridinium salts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As an impurity in Vonoprazan, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-sulfopyridin-1-ium hydroxide involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(a) 1-Methyl-4-sulfopyridin-1-ium vs. 1-Methyl-2-oxo-1,2-dihydropyridin-4-yl Derivatives
A closely related compound, 1-methyl-4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)pyridin-1-ium (), shares the pyridinium core and methyl substitution but replaces the sulfonic acid group with a ketone oxygen. Key differences include:
- Electronic Effects : The sulfonic acid group in 1-methyl-4-sulfopyridin-1-ium is strongly electron-withdrawing, polarizing the aromatic ring more significantly than the electron-withdrawing but resonance-capable oxo group in the dihydropyridinium analogue.
- Hydrogen Bonding : The sulfonic acid group facilitates extensive hydrogen-bonding networks (common in sulfonated ionic liquids), whereas the oxo group may participate in weaker C=O···H interactions .
(b) Comparison with Sulfonated Thienopyrimidines
Compound 1 in (Table 1a) includes a sulfonyl group in a thieno[3,2-d]pyrimidine scaffold. Key contrasts:
- Charge Distribution: The pyridinium hydroxide is zwitterionic, while sulfonated thienopyrimidines are typically neutral or anionic.
- Applications: Sulfonated pyridinium hydroxides are explored for ionic conductivity (e.g., in membranes; see ), whereas sulfonated thienopyrimidines are often pharmacologically active .
Functional Comparison with Hydroxide-Containing Compounds
(a) Hydroxide Conductivity in Membranes
compares hydroxide conductivity in R4-C12 and QPPO membranes. For example:
| Compound | Hydroxide Conductivity (mS/cm, 80°C) | Stability in Alkaline Conditions |
|---|---|---|
| QPPO Membrane | ~30 | Moderate |
| R4-C12 | ~50 | High |
| Sulfonated Pyridinium | Inferred: ~40–60 | Moderate (pH-dependent) |
Note: Data for sulfonated pyridinium inferred from analogous sulfonated polymers .
(b) Lithium Hydroxide Trade Flows ()

While lithium hydroxide is chemically distinct, its commercial relevance underscores the importance of hydroxide salts in energy storage. 1-Methyl-4-sulfopyridin-1-ium hydroxide may share processing challenges (e.g., hygroscopicity) but differs in application scope (lithium hydroxide for batteries vs. sulfonated pyridiniums for specialized materials).
Research Tools for Comparative Analysis
- Crystallography Software (SHELX, ORTEP) : Tools like SHELXL and ORTEP-3 () enable precise determination of hydrogen-bonding patterns and crystal packing, critical for comparing sulfonated pyridinium derivatives with analogues.
- Mercury CSD : This software () aids in visualizing intermolecular interactions, such as sulfonate-hydroxide networks versus oxo-group motifs.
Biological Activity
1-Methyl-4-sulfopyridin-1-ium hydroxide, a pyridinium derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
1-Methyl-4-sulfopyridin-1-ium hydroxide is characterized by the presence of a methyl group and a sulfonic acid moiety attached to the pyridine ring. The hydroxide ion contributes to its solubility in water and potential reactivity in biological systems.
Antimicrobial Properties
Research indicates that derivatives of pyridinium compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that certain pyridinium sulfonates possess antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| 1-Methyl-4-sulfopyridin-1-ium hydroxide | 15 mm (E. coli) |
| 8-Methoxypsoralen | 12 mm (control) |
Cytotoxicity
The cytotoxic effects of 1-Methyl-4-sulfopyridin-1-ium hydroxide have been evaluated in various cancer cell lines. In vitro studies show that this compound can induce apoptosis in human cancer cells, particularly in breast and prostate cancer models. The mechanism involves the activation of caspases and the subsequent cleavage of PARP (Poly ADP-ribose polymerase).
Case Study: Cytotoxicity in Cancer Cells
A recent study focused on the effects of 1-Methyl-4-sulfopyridin-1-ium hydroxide on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
The biological activity of 1-Methyl-4-sulfopyridin-1-ium hydroxide is attributed to its ability to interact with cellular components:
- Membrane Disruption : The positively charged pyridinium ring can insert into lipid membranes, altering permeability.
- Reactive Oxygen Species (ROS) Generation : This compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
Synthesis Methods
The synthesis of 1-Methyl-4-sulfopyridin-1-ium hydroxide typically involves the reaction of 4-chloromethylpyridine with sodium sulfinate followed by hydrolysis. This method allows for the production of high-purity compounds suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
